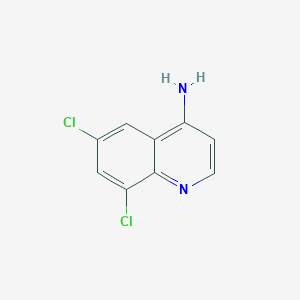

4-Amino-6,8-dichloroquinoline

描述

Contextual Significance of the 4-Aminoquinoline (B48711) Scaffold in Contemporary Medicinal Chemistry and Organic Synthesis

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry and organic synthesis, recognized for its "privileged" status due to its recurring presence in biologically active compounds. nih.govfrontiersin.org This structural motif is a key component in a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities. nih.govresearchgate.net Its versatility allows for a wide range of chemical modifications, enabling the fine-tuning of its biological and physical properties.

Historically, the most prominent application of the 4-aminoquinoline core has been in the development of antimalarial drugs. nih.gov However, its importance extends far beyond this initial success. Research has revealed the efficacy of 4-aminoquinoline derivatives as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and even anti-Alzheimer's agents. nih.gov The ability of the 4-aminoquinoline structure to interact with various biological targets, such as enzymes and receptors, underpins its diverse therapeutic potential. nih.gov

In organic synthesis, the 4-aminoquinoline scaffold serves as a versatile building block. The reactivity of the quinoline (B57606) ring system allows for the introduction of various functional groups, leading to the creation of diverse chemical libraries for drug discovery and material science. nih.gov The synthesis of 4-aminoquinolines is often achieved through the nucleophilic aromatic substitution of 4-chloroquinolines with appropriate amines. nih.gov

Rationale for Investigating 4-Amino-6,8-dichloroquinoline and its Derivatives

The specific investigation of this compound is driven by the principle of structure-activity relationship (SAR) studies. The introduction of two chlorine atoms at the 6 and 8 positions of the 4-aminoquinoline core is a deliberate modification aimed at exploring how this substitution pattern influences the compound's physicochemical properties and biological activity.

The rationale for investigating this specific compound and its derivatives includes:

Enhanced Biological Activity: The presence of chlorine atoms can lead to stronger interactions with biological targets, potentially resulting in enhanced potency.

Overcoming Drug Resistance: In the context of infectious diseases, modifications to existing scaffolds are a key strategy to combat drug resistance. nih.govasm.org

Modulating Physicochemical Properties: The chlorine atoms can improve properties such as membrane permeability and metabolic stability, which are crucial for a drug candidate's success.

Novel Intellectual Property: The creation of new derivatives provides opportunities for novel patentable inventions.

Overview of Research Trajectories for Dichloroquinoline Systems

Research into dichloroquinoline systems is a dynamic and expanding area. Scientists are exploring various aspects of these compounds, from their synthesis to their potential applications. A significant research trajectory involves the synthesis of novel dichloroquinoline derivatives through various chemical reactions. acs.org For instance, the palladium-catalyzed amination of dichloropyrimidines has been a method used to introduce amino groups. nih.gov

Another major focus is the evaluation of their biological activities. Dichloroquinoline derivatives are being screened against a wide range of diseases. For example, 4,7-dichloroquinoline (B193633) has been investigated for its potential against malaria and dengue vectors, as well as its antiviral properties. researchgate.net The development of hybrids, where the dichloroquinoline moiety is combined with other pharmacophores, is also a promising strategy to create multifunctional agents.

Computational studies, including molecular docking and molecular dynamics simulations, are increasingly being used to predict the interactions of dichloroquinoline derivatives with biological targets and to guide the design of more potent and selective compounds. researchgate.net These in silico methods help to rationalize observed biological activities and to prioritize synthetic efforts.

The exploration of dichloroquinoline systems also extends to their use in materials science, although this is a less explored area compared to their medicinal applications. The unique electronic properties conferred by the dichloro-substitution could make them suitable for applications in areas such as organic electronics.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6,8-dichloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGSDQPVVLEBKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587987 | |

| Record name | 6,8-Dichloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929339-40-2 | |

| Record name | 6,8-Dichloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 6,8 Dichloroquinoline and Its Functionalized Derivatives

Strategic Approaches to Primary Synthesis

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) stands as a fundamental and widely employed method for the synthesis of 4-aminoquinolines. mdpi.com This approach typically involves the reaction of a 4-chloroquinoline (B167314) precursor with an amine nucleophile. The chlorine atom at the C4 position is susceptible to nucleophilic attack, leading to its displacement by the amino group. mdpi.com The reactivity of the starting material, 4,6,8-trichloroquinoline (B3031910), is enhanced by the presence of the electron-withdrawing chlorine atoms on the quinoline (B57606) ring.

Traditional synthesis often relies on conventional heating to drive the SNAr reaction to completion. Optimization of these protocols involves a systematic study of reaction parameters such as solvent, temperature, reaction time, and the nature of the base, if required. For instance, the reaction of 4,7-dichloroquinoline (B193633) with various amines under conventional heating has been shown to produce 4-aminoquinoline (B48711) derivatives in good yields. frontiersin.org The choice of solvent can significantly impact the reaction rate and yield, with polar aprotic solvents like DMF or DMSO often being effective.

To overcome the often harsh conditions and long reaction times associated with conventional heating, microwave-assisted synthesis has emerged as a powerful tool. researchgate.net This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. asianpubs.org For example, the synthesis of 4-aminoquinolines from 4,7-dichloroquinoline and various amines has been successfully achieved with high yields (80-95%) in short reaction times (20-30 minutes) using microwave irradiation. frontiersin.orgresearchgate.net The efficiency of microwave-assisted SNAr reactions can also be influenced by the choice of solvent, with DMSO proving superior to ethanol (B145695) and acetonitrile (B52724) in certain cases. frontiersin.org

Ultrasound irradiation offers another non-conventional energy source to accelerate chemical reactions. The application of ultrasound can enhance mass transfer and generate localized high temperatures and pressures through acoustic cavitation, thereby increasing reaction rates. tandfonline.comsemanticscholar.org The synthesis of 4-aminoquinolines from 4,7-dichloroquinolines has been reported to proceed in good to excellent yields (78-81%) under ultrasound irradiation. frontiersin.org This method provides a greener alternative to conventional heating, often requiring shorter reaction times and milder conditions. tandfonline.comrsc.org For instance, the nucleophilic substitution of 4,7-dichloroquinoline with 3-amino-1,2,4-triazole in ethanol under sonication at 90°C was completed in just 30 minutes. tandfonline.comsemanticscholar.org

Catalytic Amination Approaches

Catalytic methods, particularly those employing palladium, have revolutionized the formation of carbon-nitrogen bonds, offering a versatile and efficient route to amino-substituted heterocycles.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. jk-sci.comorganic-chemistry.org This reaction is highly versatile and can be applied to a wide range of aryl halides and amines. libretexts.org In the context of 4-amino-6,8-dichloroquinoline synthesis, this methodology allows for the direct coupling of 4,6,8-trichloroquinoline with an ammonia (B1221849) surrogate or a protected amine. The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig reaction, with bulky and electron-rich ligands often providing the best results. jk-sci.commdpi.com

Research on the palladium-catalyzed amination of isomeric dichloroquinolines has demonstrated the feasibility of this approach. mdpi.comresearchgate.netnih.gov For instance, the amination of 4,8-dichloroquinoline (B1582372) with adamantane-containing amines has been studied, yielding monoaminated products. mdpi.comresearchgate.net The choice of ligand, such as BINAP or DavePhos, can influence the selectivity and yield of the reaction. mdpi.comresearchgate.net While the direct amination of 4,6,8-trichloroquinoline to form this compound is a plausible route, the regioselectivity of the reaction would need to be carefully controlled to favor substitution at the C4 position over the C6 or C8 positions.

Table 1: Summary of Synthetic Methodologies for 4-Aminoquinoline Derivatives

| Methodology | Substrates | Reagents/Conditions | Advantages | Yields | Citations |

| Conventional Heating SNAr | 4,7-Dichloroquinoline, Amines | DMF or DMSO, Heat | Well-established, simple setup | Good | frontiersin.org |

| Microwave-Assisted SNAr | 4,7-Dichloroquinoline, Amines | DMSO, 140-180°C, 20-30 min | Rapid, high yields, clean | 80-95% | frontiersin.orgresearchgate.net |

| Ultrasound-Assisted SNAr | 4,7-Dichloroquinoline, Amines | Ethanol, 90°C, 30 min | Fast, energy-efficient, green | 78-89% | frontiersin.orgtandfonline.comsemanticscholar.org |

| Palladium-Catalyzed Amination | Dichloroquinolines, Amines | Pd catalyst (e.g., Pd(dba)₂), Ligand (e.g., BINAP, DavePhos), Base | High functional group tolerance | 61-79% (monoamination) | mdpi.comresearchgate.net |

Copper-Catalyzed Amination Systems

Copper-catalyzed amination reactions represent a powerful tool for the formation of C-N bonds, and they have been successfully applied to the synthesis of aminoquinolines. These methods often provide an efficient and economical alternative to palladium-catalyzed systems.

A notable strategy involves the direct amination of quinoline N-oxides. For instance, a copper-catalyzed dehydrogenative C-N coupling of quinoline N-oxides with aliphatic secondary amines has been developed. mdpi.com This method is advantageous as it can proceed without the need for ligands, additives, a base, or an external oxidant, offering a more environmentally friendly and cost-effective approach. mdpi.com In one example, the reaction of quinoline N-oxide with piperidine (B6355638) in the presence of a copper(I) iodide (CuI) catalyst in toluene (B28343) at 50°C under air afforded the C2-aminated product in high yield. mdpi.com

Another approach utilizes lactams and cyclamines as aminating agents in the presence of a copper catalyst. acs.org The reaction between quinoline N-oxide and hexanolactam, catalyzed by copper(II) acetate (B1210297) (Cu(OAc)₂) with silver carbonate (Ag₂CO₃) as an oxidant in benzene (B151609) at 120°C, yielded the C2-aminated quinoline N-oxide in excellent yield. mdpi.comacs.org The proposed mechanism for this transformation involves the metallation of the quinoline N-oxide with the copper catalyst, followed by reaction with the amine source. acs.org Subsequent oxidation and reductive elimination steps yield the final product and regenerate the active catalyst. acs.org

Furthermore, formamide (B127407) has been employed as an innovative source of ammonia for the copper-catalyzed amination of iodoquinolines. rsc.org This in-situ generation of ammonia from formamide, facilitated by an amine such as ethanolamine (B43304), allows for the synthesis of primary aminoquinolines under relatively mild conditions. rsc.org For example, the reaction of 7-chloro-4-iodoquinoline (B1588978) with formamide and ethanolamine in the presence of copper(I) iodide yielded 4-amino-7-chloroquinoline. rsc.org

These copper-catalyzed systems demonstrate the versatility and utility of copper in facilitating the synthesis of functionalized quinolines, often with high efficiency and under mild conditions.

One-Pot Cyclization and Annulation Methodologies

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot methodologies have been developed for the synthesis of 4-aminoquinoline derivatives.

One such method involves a three-component reaction utilizing an imidoylative Sonogashira coupling followed by an acid-mediated cyclization. acs.org This cascade reaction combines o-bromoanilines, alkynes, and isocyanides to produce a variety of substituted 4-aminoquinolines. The process is initiated by a palladium-catalyzed coupling of the bromoaniline and alkyne, followed by the insertion of the isocyanide and subsequent cyclization in the presence of an acid. acs.org

Another innovative one-pot approach is the aza hetero-Diels-Alder reaction. rsc.org This strategy has been used to synthesize highly substituted 4-aminoquinolines from readily available starting materials. rsc.org A tandem one-pot method starting from 2-azidobenzaldehyde (B97285) has also been developed, which proceeds through the formation of multiple new bonds in a single operation. rsc.orgresearchgate.net

The synthesis of trifluoromethyl-containing 4-aminoquinolines has also been achieved through a one-pot process, highlighting the ability to introduce important structural motifs in a streamlined fashion. researchgate.net These one-pot methodologies provide a powerful and atom-economical route to complex quinoline structures.

Dehydrogenative Amination Strategies

Dehydrogenative amination has emerged as a powerful strategy for the formation of C-N bonds, offering an atom-economical approach that avoids the pre-functionalization of substrates. This method has been successfully applied to the synthesis of aminoquinolines.

Copper-catalyzed dehydrogenative amination of tetrahydroquinolines (THQs) provides a direct route to 2-aminoquinolines. rsc.org This aerobic oxidative process utilizes various amino agents and is enhanced by the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which facilitates the initial oxidation of the THQ. rsc.org The reaction exhibits broad substrate scope and high functional group tolerance. rsc.org

Similarly, the direct amination of quinoline N-oxides via copper-catalyzed dehydrogenative C-N coupling offers a concise route to 2-aminoquinolines. This method can be performed under mild, ligand-free, and oxidant-free conditions, making it an environmentally benign process. mdpi.com The reaction of quinoline N-oxides with lactams or cyclamines in the presence of a copper catalyst also proceeds via a dehydrogenative coupling mechanism to afford 2-aminoquinoline (B145021) derivatives in good to excellent yields. acs.org

These dehydrogenative amination strategies represent a significant advancement in the synthesis of aminoquinolines, providing direct and efficient access to these important heterocyclic compounds.

Rearrangement Reactions in Quinoline Scaffold Formation

Rearrangement reactions are a fundamental class of transformations in organic synthesis that allow for the construction of complex molecular architectures from simpler precursors. Several rearrangement reactions have been utilized in the formation of the quinoline scaffold.

A notable example is the homologation of the Fischer indole (B1671886) synthesis, which has been adapted to produce quinolines through a homo-diaza-Cope rearrangement. d-nb.infonih.gov This Brønsted acid-promoted reaction of N-aryl-N'-cyclopropyl hydrazines leads to the formation of 6-membered N-heterocycles, including quinoline derivatives. d-nb.infonih.gov The key step involves the rearrangement of a cyclopropyl (B3062369) hydrazine (B178648) to an iminopropyl aniline, which then cyclizes and aromatizes to the quinoline product. d-nb.infonih.gov

Another powerful rearrangement in quinoline synthesis is the Beckmann rearrangement of ketoximes. mdpi.com This reaction, often catalyzed by an acid such as triflic anhydride (B1165640) (Tf₂O), allows for the combination of substituted ketoximes with alkynes to generate polysubstituted quinolines. mdpi.com

The Truce-Smiles rearrangement has also been employed in a cascade reaction to synthesize 4-quinolone derivatives. acs.org This transition-metal-free process involves a Michael addition followed by the Truce-Smiles rearrangement of sulfonamides, providing access to a broad range of trisubstituted 4-quinolones under mild conditions. acs.org

These rearrangement strategies offer unique and powerful pathways to the quinoline core, often enabling the synthesis of structures that are not readily accessible through other methods.

This compound as a Strategic Precursor and Chemical Intermediate

This compound is a valuable building block in organic synthesis, serving as a key intermediate for the construction of more complex molecules with potential therapeutic applications. smolecule.com Its reactive sites, particularly the amino group and the two chlorine atoms, allow for a variety of chemical transformations.

Synthesis of Novel Complex Quinoline-Based Architectures

The dichlorinated quinoline core of this compound provides a versatile platform for the synthesis of novel and complex quinoline-based architectures. The chlorine atoms at the 6- and 8-positions can be selectively substituted through various cross-coupling reactions, enabling the introduction of a wide range of functional groups.

Palladium-catalyzed amination reactions have been successfully used to substitute the chlorine atoms with different amines, leading to a diverse array of aminoquinoline derivatives. smolecule.com The reactivity of the chlorine atoms can be influenced by their position on the quinoline ring, allowing for regioselective functionalization. For example, in palladium-catalyzed aminations of dichloroquinolines, the chlorine at the 4-position is generally more reactive than those at the 6- or 8-positions. mdpi.com This difference in reactivity can be exploited to achieve selective mono- or di-amination. mdpi.comresearchgate.net

The synthesis of various substituted 4-aminoquinolines often begins with the corresponding dichloroquinoline precursor. For instance, the synthesis of 4,6- and 4,8-dichloroquinoline has been reported, providing the starting materials for further elaboration. acs.org These dichloroquinolines can then be converted to the corresponding 4-amino derivatives, which serve as intermediates for the synthesis of more complex structures.

Molecular Hybridization Strategies with 4-Aminoquinoline Scaffolds

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activity. rsc.orgscispace.combenthamdirect.com The 4-aminoquinoline scaffold is a popular choice for this approach due to its well-established biological properties. rsc.orgbenthamdirect.com

4-Aminoquinoline-based hybrids have been extensively explored for the development of new therapeutic agents. rsc.orgbenthamdirect.com These hybrids often combine the 4-aminoquinoline core with other heterocyclic moieties such as imidazole (B134444), triazole, or other pharmacologically active fragments. scispace.com The goal of this strategy is often to overcome drug resistance, improve efficacy, or target multiple biological pathways simultaneously. rsc.orgbenthamdirect.com

The synthesis of these hybrid molecules typically involves the functionalization of the 4-aminoquinoline scaffold, often at the amino group or at other positions on the quinoline ring. This compound can serve as a key precursor in this context, where the chlorine atoms provide handles for the attachment of other molecular fragments through cross-coupling reactions. This allows for the systematic variation of the hybrid structure to optimize its biological activity.

Design and Synthesis of Quinoline-Pyrano[2,3-c]pyrazole Hybrids

The fusion of quinoline and pyrano[2,3-c]pyrazole moieties has been explored as a strategy for developing new therapeutic agents. The synthesis of these hybrid compounds typically involves a multi-step approach that covalently links the two heterocyclic systems.

A general synthetic route begins with the preparation of diverse pyrano[2,3-c]pyrazole scaffolds. This is often achieved through a one-pot, four-component reaction involving an aldehyde, malononitrile, hydrazine, and a β-ketoester such as diethyl oxaloacetate, catalyzed by an acid like acetic acid in an alcoholic solvent. ukm.edu.my The choice of aldehyde (e.g., aromatic aldehydes with electron-donating or electron-withdrawing groups) allows for the introduction of various substituents onto the pyrazole (B372694) ring, influencing the yield and properties of the final products. ukm.edu.my

The quinoline component is prepared for coupling by introducing a suitable linker. For instance, starting from a 4,7-dichloroquinoline, reaction with 2-aminoethanol can yield an intermediate which is then converted to a bromo-functionalized linker, such as 4-(bromoethylamino)-7-chloroquinoline, using agents like HBr-H2SO4. ukm.edu.my While many reported syntheses utilize 7-chloroquinoline (B30040), this methodology can be adapted for this compound. The primary amino group of this compound would first be functionalized with a linker like 2-bromoethanol.

The final hybridization is accomplished by reacting the pyranopyrazole derivative with the linker-equipped quinoline core under basic conditions, often using a solvent like DMSO at a slightly elevated temperature (30-40 °C). ukm.edu.my This results in the formation of the desired quinoline-pyrano[2,3-c]pyrazole hybrid. nih.gov Studies have shown that the combination of these two pharmacophores can lead to compounds with significant biological activity. nih.gov

Table 1: Synthesis of Quinoline-Pyrano[2,3-c]pyrazole Hybrids

| Step | Description | Reactants | Conditions |

|---|---|---|---|

| 1 | Synthesis of Pyrano[2,3-c]pyrazole Scaffold | Aldehyde, Malononitrile, Hydrazine, Diethyl Oxaloacetate | Acetic Acid, Ethanol, Reflux |

| 2 | Functionalization of Quinoline Core | This compound, Linker (e.g., 2-bromoethanol) | Base |

Development of Quinoline-Hydrazone and Isatin (B1672199) Conjugates

The development of quinoline-hydrazone and quinoline-isatin conjugates is a prominent strategy in medicinal chemistry. The synthesis of these hybrids generally starts from a substituted dichloroquinoline, such as 4,7-dichloroquinoline, which serves as a proxy for the 6,8-dichloro isomer in describing the methodology. mdpi.comnih.gov

For quinoline-hydrazone hybrids, a common route involves a nucleophilic substitution reaction between the dichloroquinoline and a linker molecule containing an amino group and an ester, for example, methyl 4-aminobenzoate. This reaction is typically catalyzed by an acid like p-toluenesulfonic acid and heated in ethanol to yield a quinoline-benzoate intermediate. mdpi.com This intermediate is then reacted with hydrazine hydrate (B1144303) to convert the ester group into a hydrazide. The resulting quinoline-hydrazide is a key intermediate which is subsequently condensed with a variety of substituted aromatic aldehydes to form the final quinoline-hydrazone hybrids (Schiff base formation). mdpi.com

A similar pathway is employed for quinoline-isatin conjugates. The key quinoline-hydrazide intermediate, synthesized as described above, is reacted with various substituted isatin derivatives. This condensation reaction links the quinoline and isatin moieties through the hydrazone bridge, yielding the target hybrid molecules. mdpi.comnih.gov These synthetic schemes provide a versatile platform for creating a library of compounds with diverse substitutions on both the isatin and the terminal aryl ring of the hydrazone. mdpi.com

Table 2: Synthesis of Quinoline-Hydrazone and Isatin Conjugates

| Step | Description | Reactants | Conditions |

|---|---|---|---|

| 1 | Synthesis of Quinoline Intermediate | 4,6,8-trichloroquinoline, Methyl 4-aminobenzoate | p-Toluene sulfonic acid, Ethanol, 80 °C |

| 2 | Formation of Hydrazide | Quinoline Intermediate, Hydrazine Hydrate | Ethanol, 80 °C |

| 3A | Synthesis of Hydrazone Hybrids | Quinoline-Hydrazide, Substituted Aldehydes | - |

Integration into Quinoline-Imidazole Hybrid Systems

The synthesis of quinoline-imidazole hybrids involves constructing the imidazole ring system appended to the quinoline core. A widely used method is a multi-component reaction that efficiently assembles the imidazole heterocycle.

The synthesis typically begins by preparing a key intermediate, an amino-functionalized quinoline. Starting with 4,7-dichloroquinoline, a nucleophilic substitution reaction with p-phenylenediamine (B122844) in the presence of an acid catalyst (e.g., glacial acetic acid) in ethanol yields N-(7-chloroquinolin-4-yl)benzene-1,4-diamine. tandfonline.com This procedure is directly applicable to this compound's precursor, 4,6,8-trichloroquinoline, to produce the corresponding N-(6,8-dichloroquinolin-4-yl)benzene-1,4-diamine intermediate.

The final assembly of the hybrid molecule is achieved through a one-pot condensation reaction. The N-aryl-4-aminoquinoline intermediate is refluxed in acetic acid with benzil (B1666583) (or another 1,2-dicarbonyl compound), various substituted aldehydes, and ammonium (B1175870) acetate. tandfonline.com This reaction, a variation of the Radziszewski imidazole synthesis, forms the tri-substituted imidazole ring, covalently linked to the quinoline scaffold via the phenylenediamine spacer. This approach allows for significant structural diversity by varying the aldehyde reactant. tandfonline.comresearchgate.net

Table 3: Synthesis of Quinoline-Imidazole Hybrids

| Step | Description | Reactants | Conditions |

|---|---|---|---|

| 1 | Synthesis of Diamine Intermediate | 4,6,8-trichloroquinoline, p-phenylenediamine | Glacial Acetic Acid, Ethanol, Reflux |

Formation of Quinoline-Triazine Derivatives

The synthesis of hybrid molecules incorporating both quinoline and s-triazine rings leverages the stepwise reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring can be substituted sequentially by nucleophiles under controlled temperature conditions. derpharmachemica.com

A common synthetic pathway starts by functionalizing the 4-aminoquinoline core. For instance, 4,7-dichloroquinoline can be reacted with a diamine, such as ethylene (B1197577) diamine, to produce an N-(7-chloroquinolin-4-yl)ethane-1,2-diamine intermediate. derpharmachemica.comresearchgate.net This method can be applied to 4,6,8-trichloroquinoline to obtain the corresponding 6,8-dichloro-substituted intermediate.

This amino-functionalized quinoline is then reacted with a disubstituted cyanuric chloride derivative. The disubstituted triazine is prepared separately by reacting cyanuric chloride with two equivalents of a chosen amine (e.g., p-nitroaniline) at controlled temperatures. derpharmachemica.comarabjchem.org The final step involves the reaction of the N-(6,8-dichloroquinolin-4-yl)alkane-diamine with the disubstituted triazine at an elevated temperature (e.g., >60°C) in a solvent like acetone. Sodium carbonate is often added to neutralize the HCl generated during the reaction. derpharmachemica.com This final nucleophilic substitution yields the desired quinoline-triazine hybrid. arabjchem.org

Table 4: Synthesis of Quinoline-Triazine Derivatives

| Step | Description | Reactants | Conditions |

|---|---|---|---|

| 1 | Synthesis of Diamine Intermediate | 4,6,8-trichloroquinoline, Ethylene Diamine | Heat |

| 2 | Synthesis of Disubstituted Triazine | Cyanuric Chloride, Primary Amine (2 equiv.) | Controlled Temperature |

Exploration of Quinoline-Sulfonamide Hybrid Structures

Quinoline-sulfonamide hybrids are synthesized by forming a stable sulfonamide linkage connecting the quinoline core to an aryl moiety. Several synthetic strategies have been developed to achieve this conjugation.

One direct approach involves the condensation of a dichloroquinoline with an aminosulfonamide. For example, 4,7-dichloroquinoline can be condensed with various aminobenzenesulfonamides. nih.govmdpi.com Applying this to the target structure, 4,6,8-trichloroquinoline would be reacted with an appropriate aminobenzenesulfonamide in the presence of an acid catalyst like p-dodecylbenzenesulfonic acid (DBSA) in refluxing ethanol. This reaction facilitates the nucleophilic substitution of the chlorine at the C-4 position of the quinoline ring to form the desired hybrid. future-science.com

An alternative, multi-step method provides more flexibility. First, 4,7-dichloroquinoline is reacted with a diamine linker (e.g., propane-1,3-diamine) to yield an N-(7-chloroquinol-4-yl)alkyldiamine. semanticscholar.org This intermediate is then condensed with a sulfonyl chloride, such as 4-acetylbenzenesulfonyl chloride, in the presence of a base like NaOH. This forms the sulfonamide bond, resulting in a quinoline-sulfonamide structure that can be further modified, for example, through Claisen-Schmidt condensation if an acetyl group is present. semanticscholar.orge-century.us This latter approach allows for the introduction of varied linker lengths between the quinoline and sulfonamide moieties.

Table 5: Synthesis of Quinoline-Sulfonamide Hybrids | Method | Step | Description | Reactants | Conditions | | --- | --- | --- | --- | | Direct Condensation | 1 | Hybrid Formation | 4,6,8-trichloroquinoline, Aminobenzenesulfonamide | p-DBSA, Ethanol, Reflux | | Multi-step | 1 | Linker Attachment | 4,6,8-trichloroquinoline, Alkyldiamine | Reflux | | | 2 | Sulfonamide Bond Formation | Aminoalkyl-quinoline intermediate, Arylsulfonyl chloride | NaOH, Dioxane/MeOH |

Synthesis of Quinoline-Piperidine Conjugates

The synthesis of quinoline-piperidine conjugates involves coupling the quinoline nucleus with a piperidine or piperazine (B1678402) ring, often via a side chain attached to the 4-amino position. These syntheses generally begin with a dichloroquinoline precursor.

A common method involves the nucleophilic substitution of the C4-chloro group of a dichloroquinoline with an amino-functionalized piperidine or a related cyclic amine like N-methylpiperazine. For instance, 4,7-dichloroquinoline can be fused with various amino alcohol side chains which are subsequently mesylated and treated with N-methylpiperazine to afford the desired conjugate after deprotection. nih.gov

A more direct approach involves reacting the dichloroquinoline directly with an amino-piperidine derivative. For instance, 4,7-dichloroquinoline can be reacted with various piperidine-containing diamines. researchgate.net To synthesize derivatives of this compound, one would start with 4,6,8-trichloroquinoline. This precursor would be reacted with a functionalized piperidine, such as 4-aminopiperidine (B84694) or a piperazine derivative, often in the presence of a catalyst or under heating to facilitate the nucleophilic aromatic substitution at the C-4 position. nih.govliverpool.ac.uk The choice of the piperidine-containing nucleophile allows for the introduction of diverse functionalities into the final hybrid molecule. researchgate.net

Table 6: Synthesis of Quinoline-Piperidine Conjugates

| Step | Description | Reactants | Conditions |

|---|---|---|---|

| 1 | Nucleophilic Substitution | 4,6,8-trichloroquinoline, Amino-functionalized piperidine/piperazine | Phenol or other catalyst, Heat |

Incorporation into Quinoline-Pyrazoline Frameworks

The synthesis of quinoline-pyrazoline hybrids is most commonly achieved through the cyclization of a quinoline-chalcone intermediate. This multi-step process offers a versatile route to a wide range of pyrazoline derivatives.

The first step is the synthesis of a quinoline-chalcone precursor. This begins with the reaction of a dichloroquinoline, such as 4,7-dichloroquinoline, with an aminoacetophenone (e.g., 4-aminoacetophenone) in the presence of acid to yield a 4-(acetylphenylamino)quinoline intermediate. researchgate.net This intermediate then undergoes a base-catalyzed Claisen-Schmidt condensation with various substituted benzaldehydes to produce the α,β-unsaturated ketone system characteristic of chalcones. e-century.usresearchgate.net

The final step is the formation of the pyrazoline ring. The quinoline-chalcone is refluxed with hydrazine hydrate or a substituted hydrazine (like phenylhydrazine) in a solvent such as ethanol. researchgate.netresearchgate.net The hydrazine undergoes a condensation-cyclization reaction with the α,β-unsaturated ketone of the chalcone (B49325) to form the five-membered pyrazoline ring, yielding the final quinoline-pyrazoline hybrid. This synthetic sequence allows for diversity at three points: the substitution on the quinoline core, the aromatic ring derived from the benzaldehyde, and the substituent on the pyrazoline nitrogen (by choice of hydrazine).

Table 7: Synthesis of Quinoline-Pyrazoline Frameworks

| Step | Description | Reactants | Conditions |

|---|---|---|---|

| 1 | Synthesis of Acetyl-Aminoquinoline | 4,6,8-trichloroquinoline, Aminoacetophenone | HCl, Ethanol, Reflux |

| 2 | Chalcone Formation (Claisen-Schmidt) | Acetyl-Aminoquinoline, Substituted Benzaldehyde | KOH, Methanol, RT |

3 Site-Selective Functionalization and Derivatization of this compound

The structural architecture of this compound, featuring a reactive amino group and two chlorine substituents on the quinoline core, provides multiple sites for chemical modification. This allows for the systematic development of functionalized derivatives through site-selective reactions. The key reactive centers for derivatization are the exocyclic amine, the chlorine atoms at positions C-6 and C-8, and the quinoline nitrogen, which can participate in metal coordination.

1 Amine Group Modifications

The primary amino group at the C-4 position of the quinoline ring is a versatile handle for introducing a wide array of functional groups and building molecular complexity. This group can readily undergo reactions typical of primary amines, allowing for the synthesis of diverse analogs. nih.gov

One of the fundamental modifications involves the reaction of the 4-amino group with aldehydes to form Schiff base intermediates. For instance, in the synthesis of more complex heterocyclic systems, 4-aminoquinoline derivatives are condensed with aldehydes like glutaraldehyde. biomedres.usbiomedres.us This reaction, typically catalyzed by a Lewis acid, involves the activation of the aldehyde's carbonyl group, followed by nucleophilic attack from the amino group and subsequent dehydration to form an imine (C=N) double bond. biomedres.us This Schiff base is often not isolated but serves as a reactive intermediate for subsequent transformations, such as cyclization or addition reactions. biomedres.usbiomedres.us

The ability to modify this amine group is crucial in medicinal chemistry for exploring structure-activity relationships. By attaching various side chains, researchers can fine-tune the molecule's physicochemical properties and biological activity. nih.govfrontiersin.org

2 Selective Reactivity of Chlorine Substituents (e.g., at C-6, C-8 positions)

The two chlorine atoms at the C-6 and C-8 positions on the quinoline scaffold are susceptible to nucleophilic substitution, providing another avenue for functionalization. smolecule.com Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig reaction, are frequently employed to substitute these chlorine atoms with various amino groups. smolecule.commdpi.com

The reactivity of the chlorine atoms is not identical and is influenced by their position on the quinoline ring. Studies on related dichloroquinoline isomers, such as 4,8-dichloroquinoline and 4,7-dichloroquinoline, demonstrate the principle of selective functionalization. In Pd-catalyzed amination reactions with sterically demanding amines like adamantane (B196018) derivatives, a notable difference in reactivity between the chlorine atoms is observed. mdpi.com For example, in 4,8-dichloroquinoline, the chlorine atom at the C-4 position is sterically more hindered than the one at C-8, leading to preferential substitution at the C-8 position. mdpi.com While the starting material in these specific studies is not this compound, the underlying electronic and steric factors governing the reactivity of the chloro-substituents on the quinoline core are comparable. This inherent difference in reactivity allows for the selective mono-substitution at one position while leaving the other chlorine atom intact for subsequent, different modifications.

The table below summarizes the results of selective monoamination of 4,8-dichloroquinoline with various adamantane-containing amines, illustrating the principle of site-selective reactivity.

| Amine Reactant | Catalyst System (Ligand) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(1-Adamantylmethyl)amine | Pd(dba)₂ / BINAP | N-(1-Adamantylmethyl)-8-chloroquinolin-4-amine | 67 | mdpi.com |

| N-[1-Adamantyl(phenyl)methyl]amine | Pd(dba)₂ / BINAP | N-[1-Adamantyl(phenyl)methyl]-8-chloroquinolin-4-amine | 70 | mdpi.com |

Table 1: Selective Pd-catalyzed monoamination of 4,8-dichloroquinoline, demonstrating preferential substitution.

3 Formation of Metal Coordination Complexes (e.g., with Copper(II))

The quinoline ring system, particularly the nitrogen atom at position 1, and the exocyclic amino group can act as ligands, coordinating with metal ions to form metal complexes. The formation of copper(II) complexes with quinoline derivatives is a known phenomenon. smolecule.comrsc.org

Detailed structural analysis of a complex formed between the related 4,7-dichloroquinoline (4,7-DCQ) and copper(II) bromide reveals the formation of a binuclear dimeric structure, [Cu(4,7-DCQ)₂Br₂]₂. mdpi.com In this complex, each Cu(II) ion adopts a strongly distorted square pyramidal coordination geometry. The copper center is bonded to two nitrogen atoms from two separate 4,7-DCQ ligands and two bridging bromide ions in the equatorial plane. An additional bromide ion acts as a highly asymmetric axial bridge, completing the coordination sphere. mdpi.com This example highlights the capacity of the quinoline nitrogen to coordinate effectively with transition metals like copper(II), a property that this compound is expected to share, potentially involving the exocyclic amine in chelation.

| Complex | Metal Ion | Ligand | Coordination Geometry | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| [Cu(4,7-dichloroquinoline)₂Br₂]₂ | Copper(II) | 4,7-dichloroquinoline, Bromide | Distorted Square Pyramidal | Centrosymmetric binuclear unit with μ-Br bridges | mdpi.com |

Table 2: Structural characteristics of a Copper(II) complex with a dichloroquinoline ligand.

4 Introduction of Organophosphorus Moieties (e.g., α-Aminophosphonates)

A significant derivatization strategy for 4-aminoquinoline scaffolds is the introduction of organophosphorus groups, particularly the formation of α-aminophosphonates. biomedres.usbiomedres.us These compounds are phosphorus analogs of α-amino acids and are of considerable interest in medicinal chemistry.

The synthesis of α-aminophosphonates bearing a quinoline moiety can be efficiently achieved through a one-pot, three-component Kabachnik-Fields reaction. ijpsr.com This reaction typically involves:

A 4-aminoquinoline derivative (the amine component).

An aldehyde (e.g., benzaldehyde, glutaraldehyde). biomedres.usijpsr.com

A hydrophosphoryl compound, such as diphenyl phosphite (B83602) or triphenyl phosphite. biomedres.usijpsr.com

The reaction is generally performed in a suitable solvent like acetonitrile and is often catalyzed by a Lewis acid, such as lithium perchlorate (B79767) (LiClO₄). biomedres.usijpsr.com The proposed mechanism begins with the condensation of the 4-aminoquinoline with the aldehyde to form a Schiff base intermediate. The Lewis acid catalyst activates the imine, facilitating a nucleophilic attack by the phosphite compound on the imine carbon. A subsequent hydrolysis or rearrangement step yields the final α-aminophosphonate product. ijpsr.com This synthetic route has been successfully used to create libraries of novel quinoline-based α-aminophosphonates. biomedres.usijpsr.com

| Amine Component | Aldehyde Component | Phosphite Component | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| 4-Aminoquinoline derivative | Glutaraldehyde | Diphenyl phosphite | LiClO₄ | Cyclic α-aminophosphonate | biomedres.usbiomedres.us |

| N¹-(7-chloroquinolin-4-yl)benzene-1,4-diamine | Benzaldehyde | Triphenyl phosphite | LiClO₄ | α-Aminophosphonate | ijpsr.com |

| N¹-(7-chloroquinolin-4-yl)benzene-1,4-diamine | Indole-3-aldehyde | Triphenyl phosphite | LiClO₄ | α-Aminophosphonate | ijpsr.com |

Table 3: Summary of reagents used in the one-pot synthesis of quinoline-bearing α-aminophosphonates.

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Spectroscopic Investigations

High-resolution spectroscopy offers an in-depth view of the molecular architecture of 4-Amino-6,8-dichloroquinoline. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each probe different aspects of the molecule, collectively providing a detailed structural and electronic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides precise information about the carbon-hydrogen framework and the local electronic environment of specific nuclei, such as ¹H, ¹³C, and ¹⁵N. While specific experimental data for this compound is not extensively published, its expected NMR characteristics can be inferred from analyses of closely related substituted quinolines.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

In the ¹H NMR spectrum of this compound, the signals from the aromatic protons provide key structural information. The quinoline (B57606) ring system contains four protons. Their expected chemical shifts (δ) are influenced by the anisotropic effect of the aromatic rings and the electronic effects of the substituents. The electron-donating amino (-NH₂) group at the C4 position tends to shield adjacent protons, while the electron-withdrawing chloro (-Cl) groups at C6 and C8 deshield them.

The protons on the pyridine (B92270) ring (H2 and H3) and the benzene (B151609) ring (H5 and H7) would exhibit distinct signals. The H2 proton is typically found downfield due to its proximity to the electronegative ring nitrogen. The H5 and H7 protons on the dichlorinated benzene ring would appear as distinct signals, likely doublets or singlets depending on coupling, and their chemical shifts would be influenced by the adjacent chlorine atoms. The protons of the amino group (-NH₂) would likely appear as a broad singlet. Analysis of related compounds, such as 4,7-dichloro-8-aminoquinoline, shows aromatic protons in the range of δ 7.40-8.63 ppm and a broad singlet for the amino protons around δ 5.39 ppm scholaris.ca.

Table 1: Expected ¹H NMR Data for this compound This table presents expected values based on the analysis of similar compounds. Actual experimental values may vary.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.2 - 8.5 | d (doublet) | ~5-6 |

| H-3 | 6.5 - 6.8 | d (doublet) | ~5-6 |

| H-5 | 7.8 - 8.0 | d (doublet) | ~2 |

| H-7 | 7.6 - 7.8 | d (doublet) | ~2 |

| -NH₂ | 5.0 - 6.0 | br s (broad singlet) | N/A |

Carbon-13 (¹³C) NMR Chemical Shift and DEPT Studies

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts are significantly affected by the substituents. The C4 carbon, bonded to the amino group, would experience a strong shielding effect, shifting it upfield compared to an unsubstituted quinoline. Conversely, the C6 and C8 carbons, bonded to chlorine atoms, would be deshielded.

Distortionless Enhancement by Polarization Transfer (DEPT) studies would be used to differentiate between the types of carbon atoms. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. For this compound, the signals for C2, C3, C5, and C7 would appear as positive CH peaks, while the signals for C4, C6, C8, C4a, and C8a would be absent, confirming their quaternary nature.

Table 2: Expected ¹³C NMR and DEPT-135 Data for this compound This table presents expected values based on the analysis of similar compounds.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 Response |

|---|---|---|

| C-2 | 148 - 152 | CH (+) |

| C-3 | 108 - 112 | CH (+) |

| C-4 | 150 - 155 | Quaternary (absent) |

| C-4a | 120 - 124 | Quaternary (absent) |

| C-5 | 123 - 127 | CH (+) |

| C-6 | 130 - 135 | Quaternary (absent) |

| C-7 | 125 - 129 | CH (+) |

| C-8 | 133 - 138 | Quaternary (absent) |

| C-8a | 145 - 149 | Quaternary (absent) |

Nitrogen-15 (¹⁵N) NMR Chemical Shielding Tensor Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly specialized technique used to probe the electronic environment of nitrogen atoms. In this compound, two distinct nitrogen resonances are expected: one for the sp²-hybridized nitrogen within the quinoline ring (N1) and one for the sp²-hybridized exocyclic amino group (N4-amino). The chemical shielding tensor, a key parameter obtained from solid-state ¹⁵N NMR, provides detailed information about the symmetry of the electron distribution around the nitrogen nucleus.

The chemical shift of the ring nitrogen is influenced by its lone pair's availability and involvement in the aromatic system. The amino group nitrogen's chemical shift is sensitive to hydrogen bonding and its degree of pyramidalization. Computational studies on related quinoline structures are often employed to predict and assign these chemical shifts and tensor elements dergipark.org.tr. The significant difference in the electronic environment between the endocyclic and exocyclic nitrogens would result in well-separated signals, allowing for unambiguous characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Key expected vibrational bands include:

N-H Vibrations: The amino group (-NH₂) is expected to show symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. An N-H scissoring (bending) mode should be observable around 1580-1650 cm⁻¹ dergipark.org.tr.

C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Out-of-plane C-H bending modes in the 750-900 cm⁻¹ region are diagnostic of the substitution pattern on the aromatic rings.

Ring Vibrations: C=C and C=N stretching vibrations within the quinoline ring system are expected in the 1400-1620 cm⁻¹ range.

C-Cl Vibrations: The carbon-chlorine stretching vibrations are expected to appear as strong bands in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 3: Expected FTIR Vibrational Frequencies for this compound This table presents expected frequencies based on the analysis of similar compounds dergipark.org.trsci-hub.se.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3450 - 3350 | ν(N-H) | Asymmetric & Symmetric Stretch |

| 3100 - 3000 | ν(C-H) | Aromatic Stretch |

| 1620 - 1580 | δ(N-H) | Scissoring/Bending |

| 1610 - 1450 | ν(C=C), ν(C=N) | Aromatic Ring Stretch |

| 850 - 750 | γ(C-H) | Out-of-plane Bend |

| 800 - 650 | ν(C-Cl) | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated quinoline aromatic system and n→π* transitions involving the lone pair electrons on the nitrogen atoms .

The quinoline core itself exhibits strong absorption bands. The presence of the amino group at C4, an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to the unsubstituted quinoline. The chlorine atoms may also slightly modify the electronic transitions. In related amino-chloro-quinoline derivatives, strong absorptions corresponding to π→π* transitions are typically observed in the 250-350 nm range . The lower energy n→π* transitions may also be present, often appearing as a shoulder on the more intense π→π* bands.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Paramagnetic Derivatives and Complexes)

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a vital technique for studying molecules with unpaired electrons. While this compound itself is not paramagnetic, its metal complexes or derivatives containing a radical moiety can be investigated using EPR. This method provides detailed information about the electronic environment of the unpaired electron, including its interaction with nearby magnetic nuclei.

In research involving aminoquinoline derivatives, EPR has been effectively used to characterize paramagnetic metal complexes, such as those with copper(II). For instance, studies on copper(II) complexes of structurally related [(7-chloroquinolin-4-yl)amino]acetophenones reveal insights into the coordination geometry around the metal center. The EPR spectra of these Cu(II) complexes, whether in solid state or in solution, typically exhibit signals from which g-values (g_iso, g_x, g_y, g_z) and hyperfine coupling constants can be derived.

The analysis of these parameters helps to determine the geometry of the complex. For example, the EPR study of a {4-[(7-chloroquinolin-4-yl)amino]acetophenone}copper(II) chloride complex suggested a distorted tetrahedral coordination geometry. The hyperfine splitting patterns observed in the EPR spectra of copper(i) and silver(i) derivatives with redox-active ligands can also indicate the number and type of atoms coordinating to the metal and the extent of spin density transfer to the ligands. bohrium.com

Table 1: Representative EPR Data for a Copper(II) Complex of a 4-Aminoquinoline (B48711) Derivative Data based on a structurally related [(7-chloroquinolin-4-yl)amino]acetophenone complex.

| Parameter | Value | Description |

| g_iso | 2.1658 | Isotropic g-factor, indicating the average magnetic moment of the electron. |

| g_x | 2.3436 | g-factor component along the x-axis. |

| g_y | 2.1622 | g-factor component along the y-axis. |

| g_z | 2.1055 | g-factor component along the z-axis. |

| Source: |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely employed for determining the molecular weight and elemental composition of compounds and for elucidating their structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, high-molecular-weight, and thermally labile molecules. In the context of this compound and its derivatives, ESI-MS is used to generate a protonated molecular ion, typically [M+H]⁺. preprints.orgmdpi.com The isotopic pattern of this ion is also significant, as the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) results in a characteristic distribution of peaks (e.g., [M+H]⁺, [M+H+2]⁺, [M+H+4]⁺) that confirms the number of chlorine atoms in the molecule. mdpi.com

Tandem mass spectrometry (MS/MS), often involving Collision-Induced Dissociation (CID), is used to fragment the precursor molecular ion. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For example, in the ESI-MS/MS analysis of N-(7-chloro-4,8-dichloroquinolin-2-yl)benzamide, a derivative of the target compound, the molecular ion peak [M+H]⁺ is observed at m/z 317.0/319.0, showing the isotopic contribution of ³⁷Cl. preprints.orgmdpi.com Similarly, analysis of related [(7-chloroquinolin-4-yl)amino]acetophenones shows a protonated molecular ion [M+H]⁺ at m/z 297, which upon CID, may release a molecule of HCl.

Table 2: Illustrative ESI-MS Fragmentation Data for a Dichloroquinoline Derivative Based on N-(7-chloro-4,8-dichloroquinolin-2-yl)benzamide.

| Precursor Ion (m/z) | Formula | Fragment Ion (m/z) | Description |

| 317.0 / 319.0 | [C₁₆H₁₀Cl₂N₂O+H]⁺ | - | Protonated molecular ion showing chlorine isotopic pattern. |

| Source: preprints.orgmdpi.com |

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of the elemental formula of a compound. Techniques like ESI-Time-of-Flight (ESI-TOF) are commonly used for this purpose. scholaris.ca By comparing the experimentally measured accurate mass with the calculated mass for a proposed formula, the elemental composition can be confirmed with high confidence. scholaris.ca This is a critical step in the characterization of novel synthesized compounds. For various substituted 4-amino-7-chloroquinolines, HRMS has been used to confirm their composition by matching the found m/z value of the [M+H]⁺ ion to the calculated value within a very narrow margin of error (typically <5 ppm). scholaris.ca

Table 3: Example of HRMS Data for a Dichloro-substituted Quinoline Derivative Data based on a related dichloro-nitro-quinoline compound.

| Proposed Formula | Ion | Calculated m/z | Found m/z |

| C₉H₄Cl₂N₂O₂ | [M+H]⁺ | 242.9723 | 242.9711 |

| Source: scholaris.ca |

Crystallographic Analysis of this compound Derivatives (e.g., X-ray Diffraction)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can deduce the precise arrangement of atoms, bond lengths, and bond angles.

While the crystal structure of this compound itself may not be widely reported, structures of closely related derivatives and their metal complexes have been elucidated. core.ac.ukresearchgate.net For example, the crystal structure of (8-Amino-5,7-dichloroquinoline)dinitratocopper(II) was determined by single-crystal X-ray diffraction. core.ac.uk This analysis revealed a monoclinic crystal system with a P2₁/c space group and provided detailed geometric parameters of the complex, showing a distorted octahedral coordination of the copper ion. core.ac.uk

Similarly, the structures of silver(I) complexes with 4,7-dichloroquinoline (B193633) have been characterized, providing insights into the coordination modes of the quinoline ligand. researchgate.net Such studies are fundamental to understanding how these molecules interact with each other in the solid state and how they coordinate to metal ions, which is crucial for the rational design of new materials and therapeutic agents. researchgate.netmdpi.com

Table 4: Representative Crystallographic Data for a Dichloroaminoquinoline Derivative Complex Based on (8-Amino-5,7-dichloroquinoline)dinitratocopper(II).

| Parameter | Value |

| Formula | [Cu(NO₃)₂(C₉H₆Cl₂N₂)] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 20.901 (5) |

| b (Å) | 7.439 (2) |

| c (Å) | 18.708 (4) |

| β (°) ** | 114.59 (3) |

| V (ų) ** | 2645 (2) |

| Source: core.ac.uk |

Computational and Theoretical Investigations of 4 Amino 6,8 Dichloroquinoline

Quantum Chemical Calculations: A Methodological Overview

Quantum chemical calculations offer a theoretical framework for understanding the behavior of electrons in molecules, which in turn governs the molecule's structure, stability, and reactivity. For a compound like 4-Amino-6,8-dichloroquinoline, these calculations would provide a granular view of its chemical characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems, in this case, the this compound molecule. It is based on the principle that the energy of the molecule is a functional of the electron density. This approach is known for its balance of accuracy and computational cost, making it a popular choice for the study of medium-sized organic molecules.

A typical DFT study would involve a sequence of calculations to elucidate different aspects of the molecule's properties.

The first step in a computational analysis is typically geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, known as the ground state geometry. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. While standard chemical databases provide a basic structure, a DFT-optimized geometry would offer a more accurate representation of the molecule in its most stable form. At present, no such optimized geometric parameters have been published for this compound.

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. For this compound, this analysis would help in the interpretation of experimental spectroscopic data and provide a unique vibrational fingerprint for the molecule. However, no such theoretical vibrational spectra have been reported.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A small gap suggests that the molecule is more likely to be reactive. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. A detailed FMO analysis for this compound would provide significant insights into its reactivity, but this data is not currently available.

Understanding the distribution of electron density within a molecule is fundamental to explaining its behavior. NBO analysis provides a method for studying the charge distribution on individual atoms and the nature of the bonding between them. For this compound, this would reveal the partial charges on the nitrogen, chlorine, and carbon atoms, offering clues about intermolecular interactions and reactive sites. Specific atomic charge values and NBO data for this molecule are absent from the scientific literature.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule from a three-dimensional perspective. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of negative and positive potential. The MEP surface for this compound would highlight the electron-rich and electron-deficient regions, which is critical for predicting how it would interact with other molecules. As with the other computational details, a published MEP map for this compound could not be found.

Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Density Functional Theory (DFT) stands as a powerful tool for the theoretical prediction of spectroscopic parameters of molecules like this compound. These calculations are instrumental in complementing and interpreting experimental data.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through DFT, typically using the Gauge-Including Atomic Orbital (GIAO) method, allows for the assignment of ¹H and ¹³C signals in the experimental spectrum. nih.govnih.gov For a molecule such as this compound, calculations would be performed after optimizing the molecular geometry. A common approach involves the use of the B3LYP functional with a basis set like 6-311++G(d,p), often incorporating a solvent model to mimic experimental conditions. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is generally high, with mean absolute errors that can be further minimized through linear regression analysis of calculated versus experimental data for a set of related compounds. nih.govrsc.org

Vibrational frequency calculations using DFT are employed to predict the infrared (IR) and Raman spectra of this compound. These calculations help in the assignment of vibrational modes to the observed spectral bands. nih.gov The process involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields the frequencies and intensities of the vibrational modes. For instance, the characteristic stretching frequencies for the N-H bonds of the amino group, the C-Cl bonds, and the various C-C and C-N bonds within the quinoline (B57606) ring system can be precisely calculated. Potential Energy Distribution (PED) analysis is often carried out to determine the contribution of individual bond stretches, bends, and torsions to each calculated vibrational mode. researchgate.net

A representative table of calculated ¹³C and ¹H NMR chemical shifts for this compound is presented below. These values are hypothetical and serve to illustrate the expected output from DFT calculations.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

| C2 | 151.5 | 8.25 (d) |

| C3 | 110.2 | 6.45 (d) |

| C4 | 155.8 | - |

| C4a | 148.9 | - |

| C5 | 123.1 | 7.60 (d) |

| C6 | 130.5 | - |

| C7 | 125.4 | 7.85 (d) |

| C8 | 133.7 | - |

| C8a | 145.3 | - |

| NH₂ | - | 5.90 (s) |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic absorption spectra of molecules, providing insights into their electronic transitions. mdpi.com For this compound, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org

These calculations are typically performed on the ground-state optimized geometry of the molecule. The choice of functional and basis set, such as B3LYP/6-311++G(d,p), along with a solvent model, is crucial for obtaining results that correlate well with experimental spectra. mdpi.com The output of a TD-DFT calculation provides a list of vertical electronic excitations, the orbitals involved in these transitions (e.g., HOMO to LUMO), and their energies and oscillator strengths. For this compound, the predicted spectra would likely show characteristic π → π* transitions associated with the quinoline aromatic system. The presence of the amino group (an auxochrome) and the chloro groups (which can also influence the electronic properties) would be expected to cause shifts in the absorption bands compared to the parent quinoline molecule.

| Transition | Calculated Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 345 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 290 | 0.21 | HOMO-1 → LUMO |

| S₀ → S₃ | 255 | 0.32 | HOMO → LUMO+1 |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are essential for understanding how this compound might interact with biological macromolecules, which is fundamental for applications in drug discovery.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com

In the context of this compound, molecular docking would be used to predict its binding mode and affinity within the active site of a target protein. Given that other 4-aminoquinolines are known to target proteins in pathogens or human kinases, a relevant protein target would be selected, for example, the Plasmodium falciparum chloroquine-resistance transporter (PfCRT) or a specific tyrosine kinase. dibru.ac.inmdpi.com The docking algorithm would then sample a large number of possible conformations and orientations of the ligand within the receptor's binding pocket, scoring each pose based on a force field. The resulting docking scores provide an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction. dibru.ac.in

A crucial outcome of molecular docking is the detailed visualization of the ligand-receptor interactions. For this compound, this would involve identifying the specific amino acid residues in the active site that form key interactions with the ligand. scielo.br The amino group at the 4-position is a likely hydrogen bond donor, while the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. The aromatic quinoline core is capable of forming π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. The chlorine atoms at positions 6 and 8 can participate in halogen bonding or hydrophobic interactions, further anchoring the ligand in the active site.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

| PfCRT (mutant) | -8.5 | Met76, Tyr79, Phe145 | Hydrogen bond, π-π stacking |

| c-Src Kinase | -7.9 | Met318, Glu286, Leu273 | Hydrogen bond, Hydrophobic |

Molecular Dynamics (MD) Simulations for Dynamic Stability and Conformational Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into the dynamic stability of the ligand-receptor complex and the conformational changes that may occur. abap.co.in

The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein and how ligand binding might affect this flexibility. nih.gov Furthermore, MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, identified in the docking study. The binding free energy of the complex can also be calculated from the MD trajectory using methods like MM/PBSA or MM/GBSA, providing a more accurate estimation of the binding affinity than docking scores alone. researchgate.net

Pharmacological and Biological Activity Research of 4 Amino 6,8 Dichloroquinoline Derivatives

Antimalarial Activity Investigations

Research into 4-Amino-6,8-dichloroquinoline derivatives has demonstrated their potential as potent antimalarial agents, with studies spanning in vitro and in vivo models to elucidate their efficacy and mechanism of action.

In Vitro Efficacy against Plasmodium falciparum Strains (e.g., Chloroquine-Sensitive and -Resistant)

Numerous studies have synthesized and evaluated series of 4-aminoquinoline (B48711) derivatives, including those with the 6,8-dichloro substitution, against various strains of P. falciparum. These investigations consistently reveal that many of these novel compounds exhibit potent activity, often in the nanomolar range, against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) parasite strains. nih.govplos.orgplos.org

For instance, a series of new 4-aminoquinoline derivatives demonstrated significant in vitro activity against both CQ-S (3D7) and CQ-R (K1) strains of P. falciparum. researchgate.net Notably, several of these compounds showed superior activity compared to chloroquine (B1663885) against the resistant K1 strain. researchgate.net Another study reported that newly synthesized 4-aminoquinolines displayed high in vitro potency, with low nanomolar IC₅₀ values, against both CQ-S and CQ-R strains, surpassing the activity of chloroquine and being comparable to amodiaquine (B18356). plos.org

The table below summarizes the in vitro antimalarial activity of selected 4-aminoquinoline derivatives against different P. falciparum strains.

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |

| MAQ | W2 (CQ-R) | 100-200 | plos.org |

| 3D7 (CQ-S) | <100 | plos.org | |

| BAQ | W2 (CQ-R) | 100-200 | plos.org |

| 3D7 (CQ-S) | <100 | plos.org | |

| Compound 4 | Dd2 (CQ-R) | ~10 | plos.org |

| 3D7 (CQ-S) | ~10 | plos.org | |

| Compound 7g | K1 (CQ-R) | Potent | asm.org |

| 3D7 (CQ-S) | Potent | asm.org |

This table is for illustrative purposes and represents a selection of findings from the cited literature. For detailed data, please refer to the original publications.

The low resistance indices observed for many of these derivatives suggest a reduced potential for cross-resistance with chloroquine. plos.org This is a crucial characteristic for any new antimalarial drug candidate.

In Vivo Antimalarial Efficacy Studies (e.g., Rodent Malaria Models: P. berghei, P. chabaudi, P. yoelii)

The promising in vitro results have been corroborated by in vivo studies in rodent malaria models. These models, including Plasmodium berghei, Plasmodium chabaudi, and Plasmodium yoelii, are standard for the preclinical evaluation of antimalarial drug candidates. nih.gov

Several 4-aminoquinoline derivatives have shown significant efficacy in these models. For example, selected compounds that were highly active in vitro were also effective in curing BALB/c mice infected with P. berghei. nih.gov In another study, a series of analogues demonstrated 100% suppression of parasitemia on day 4 in a mouse model using the N-67 strain of P. yoelii. researchgate.net

A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, MG3, was shown to be orally active in P. berghei, P. chabaudi, and P. yoelii models, with efficacy comparable to or better than chloroquine. nih.gov Similarly, two potent molecules, 8i and 8m, from a hybrid series of 4-aminoquinoline-pyrimidine compounds, exhibited excellent in vivo antimalarial activity in a P. berghei mouse model when administered orally. nih.gov

The table below presents a summary of the in vivo antimalarial activity of some 4-aminoquinoline derivatives.

| Compound/Derivative Series | Rodent Malaria Model | Efficacy | Reference |

| Selected 4-aminoquinolines | P. berghei | Cured infected mice | nih.gov |

| 4-aminoquinoline analogues | P. yoelii (N-67 strain) | 100% parasitemia suppression on day 4 | researchgate.net |

| MG3 | P. berghei, P. chabaudi, P. yoelii | Orally active, comparable or better efficacy than CQ | nih.gov |

| Compounds 8i and 8m | P. berghei | Excellent in vivo activity | nih.gov |

This table provides a general overview. Specific ED₅₀ and ED₉₀ values and detailed experimental conditions can be found in the referenced studies.

Mechanistic Elucidation of Antimalarial Action

Understanding the mechanism of action of these derivatives is crucial for rational drug design and for anticipating potential resistance mechanisms. Research has focused on several key parasitic processes that are targeted by these compounds.

A primary mechanism of action for 4-aminoquinolines is the inhibition of hemozoin formation. nih.gov During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. researchgate.netasm.org

This compound derivatives, like other 4-aminoquinolines, are believed to accumulate in the parasite's acidic food vacuole. researchgate.net Here, they form a complex with heme, preventing its polymerization into hemozoin. nih.govresearchgate.net The accumulation of the drug-heme complex is toxic to the parasite, leading to its death. nih.gov

Several studies have confirmed that these derivatives effectively inhibit β-hematin (the synthetic equivalent of hemozoin) formation in vitro. nih.govnih.gov The inhibitory activity is often concentration-dependent and correlates with their antiplasmodial activity. nih.govplos.orgnih.gov

The digestion of hemoglobin by the parasite is a complex process involving a cascade of proteases. researchgate.net These include aspartic proteases and cysteine proteases, such as the falcipains. researchgate.net Some quinoline-based compounds have been investigated for their ability to interfere with these enzymes. For instance, quinoline-ferrocene hybrids containing thiosemicarbazones were found to inhibit the parasitic cysteine protease falcipain-2. mdpi.com While research specifically on this compound derivatives as direct inhibitors of these proteases is ongoing, this remains a potential secondary mechanism of action. It has been noted that 4-aminoquinoline derivatives can be promising inhibitors of cysteine proteases. scielo.br

P. falciparum lactate (B86563) dehydrogenase (PfLDH) is another potential target for antimalarial drugs due to its crucial role in the parasite's anaerobic glycolysis. While some 4-aminoquinoline derivatives have been evaluated for their ability to inhibit PfLDH, they have generally been found to be weak inhibitors of this enzyme. plos.org This suggests that the primary antimalarial action of this class of compounds is not through the inhibition of PfLDH. plos.org

Role of Metal Ion Coordination in Potentiation of Activity

The coordination of metal ions with 4-aminoquinoline derivatives, including those with a 6,8-dichloro substitution pattern, has been investigated as a strategy to enhance their biological activity. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the broader class of 4-aminoquinolines provides a basis for understanding this approach. The fundamental principle lies in the ability of the quinoline (B57606) nitrogen and the exocyclic amino group to act as chelation sites for metal ions. This chelation can modify the electronic and steric properties of the parent molecule, potentially leading to increased efficacy.

Analysis of Resistance Mechanisms and Strategies for Overcoming Resistance

Resistance to 4-aminoquinoline-based antimalarial drugs like chloroquine is a significant challenge in the treatment of malaria. plos.org The primary mechanism of resistance in Plasmodium falciparum involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located in the membrane of the parasite's digestive vacuole. This mutated transporter protein is thought to reduce the accumulation of the drug within the vacuole, where it would normally interfere with the detoxification of heme.